molecular formula C22H30O2 B15164165 5,6-Diphenyldecane-5,6-diol CAS No. 202583-15-1

5,6-Diphenyldecane-5,6-diol

Cat. No.: B15164165
CAS No.: 202583-15-1
M. Wt: 326.5 g/mol
InChI Key: PBDQPJILAMRWNY-UHFFFAOYSA-N
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Description

5,6-Diphenyldecane-5,6-diol is a diol compound featuring a decane backbone with phenyl groups substituted at positions 5 and 6, each bearing hydroxyl groups. Its synthesis likely involves methods analogous to those for similar diols, such as radical reactions or hydroxylation of pre-functionalized alkanes .

Properties

CAS No.

202583-15-1

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

5,6-diphenyldecane-5,6-diol

InChI

InChI=1S/C22H30O2/c1-3-5-17-21(23,19-13-9-7-10-14-19)22(24,18-6-4-2)20-15-11-8-12-16-20/h7-16,23-24H,3-6,17-18H2,1-2H3

InChI Key

PBDQPJILAMRWNY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C(CCCC)(C2=CC=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Diphenyldecane-5,6-diol can be synthesized through the dihydroxylation of 5,6-diphenyldecene. This reaction typically involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting osmate ester with sodium bisulfite (NaHSO3). The reaction is carried out in an aqueous medium at room temperature to yield the desired diol.

Industrial Production Methods

While specific industrial production methods for 5,6-diphenyldecane-5,6-diol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Diphenyldecane-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: 5,6-Diphenyldecan-5,6-dione or 5,6-diphenyldecanoic acid.

    Reduction: 5,6-Diphenyldecane.

    Substitution: 5,6-Diphenyldecane-5,6-dichloride.

Scientific Research Applications

5,6-Diphenyldecane-5,6-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,6-diphenyldecane-5,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl groups may also interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

Aliphatic Diols: 1,6-Hexanediol

Molecular Structure : 1,6-Hexanediol (C₆H₁₄O₂) is a linear aliphatic diol with hydroxyl groups at terminal positions .
Applications : Used in polymer production (e.g., polyesters, polyurethanes) due to its flexibility and bifunctional reactivity.
Contrast with Target Compound :

  • Solubility : 1,6-Hexanediol is water-soluble, whereas the phenyl groups in 5,6-Diphenyldecane-5,6-diol likely reduce hydrophilicity.
  • Rigidity : The aromatic rings in the target compound may enhance rigidity, making it suitable for applications requiring structural stability.

Aromatic Diols: 5,6-Dihydroxyindole

Molecular Structure: 5,6-Dihydroxyindole (C₈H₇NO₂) features an indole backbone with hydroxyl groups at positions 5 and 6 . Applications: Used in OLEDs and fine chemicals due to its electronic properties. Contrast with Target Compound:

  • Electronic Effects: The conjugated indole system in 5,6-Dihydroxyindole enables charge transport, unlike the non-conjugated diphenyldecane structure.
  • Biological Activity : 5,6-Dihydroxyindole derivatives are precursors to melanin, whereas the target compound’s biological roles (if any) remain unexplored.

Epoxy-Diol Derivatives: 5,6-EET and 5,6-DHT

Molecular Structure: 5,6-Epoxyeicosatrienoic acid (5,6-EET) and its diol derivative 5,6-DHT are eicosanoids with an epoxy or diol group . Stability: 5,6-EET has a short half-life (~8 min) in aqueous solutions, degrading into 5,6-DHT and lactones. Applications: Involved in vascular regulation but challenging to quantify due to instability. Contrast with Target Compound:

  • Reactivity : 5,6-EET’s epoxy group undergoes rapid hydrolysis, whereas the target compound’s diol groups may exhibit slower, pH-dependent reactivity.
  • Analytical Methods : 5,6-EET requires lactone derivatization and HPLC/GC-MS for analysis , whereas the target compound might be analyzed via standard diol-characterization techniques.

Polycyclic Aromatic Diols: 5,6-Dimethyl-5,6-dihydro-chrysene-5,6-diol

Molecular Structure: This compound (C₂₀H₁₈O₂) contains a chrysene backbone with methyl and diol groups . Contrast with Target Compound:

  • Aromaticity : The chrysene system enables strong π-π interactions, while the diphenyldecane structure offers less conjugation.
  • Steric Effects : Methyl groups in the chrysene derivative may hinder reactivity compared to the phenyl groups in the target compound.

Steroidal Diols: Oxysterol Derivatives

Molecular Structure : Oxysterols like (3S,5S,6S,8R,9S,10R,13S,14S,17S)-17-[[(2S)-2-hydroxyoctan-2-yl]-...-3,6-diol] feature a steroidal backbone with diol groups .
Applications : Stimulate hedgehog signaling for bone disorder treatment.
Contrast with Target Compound :

  • Biological Activity : Oxysterols have defined pharmacological roles, whereas the target compound’s bioactivity is uncharacterized.
  • Synthesis Complexity : Steroidal diols require multi-step synthesis, while the target compound may be synthesized via simpler alkylation/hydroxylation routes.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Features Applications Stability Notes
5,6-Diphenyldecane-5,6-diol C₂₂H₃₀O₂ Aliphatic-aromatic hybrid Potential materials/polymers Likely stable in neutral pH
1,6-Hexanediol C₆H₁₄O₂ Linear aliphatic diol Polymers, plasticizers High thermal stability
5,6-Dihydroxyindole C₈H₇NO₂ Aromatic diol (indole) OLEDs, fine chemicals Air-sensitive
5,6-EET C₂₀H₃₂O₃ Epoxy-diol eicosanoid Vascular regulation t₁/₂ ≈ 8 min in aqueous buffer
Chrysene diol C₂₀H₁₈O₂ Polycyclic aromatic diol Materials science High melting point

Table 2: Analytical Methods for Diols

Compound Preferred Analytical Technique Key Challenges
5,6-Diphenyldecane-5,6-diol NMR, HPLC-MS Low solubility in polar solvents
5,6-EET GC-MS after lactone conversion Instability during sample prep
5,6-Dihydroxyindole UV-Vis spectroscopy Sensitivity to oxidation

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